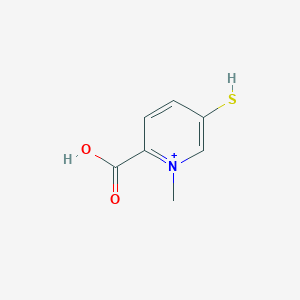

2-Carboxy-1-methyl-5-sulfanylpyridinium

Description

Properties

Molecular Formula |

C7H8NO2S+ |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-methyl-5-sulfanylpyridin-1-ium-2-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c1-8-4-5(11)2-3-6(8)7(9)10/h2-4H,1H3,(H-,9,10,11)/p+1 |

InChI Key |

NTWIRLXIRVUJGU-UHFFFAOYSA-O |

SMILES |

C[N+]1=C(C=CC(=C1)S)C(=O)O |

Canonical SMILES |

C[N+]1=C(C=CC(=C1)S)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit high structural similarity to 2-Carboxy-1-methyl-5-sulfanylpyridinium based on computational analyses (similarity scores ≥0.83). Key differences lie in their core heterocycles, substituent types, and functional group reactivity.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Key Substituents | Similarity Score | Notable Features |

|---|---|---|---|---|---|

| This compound | 73781-88-1 | Pyridinium | -CO₂H (C2), -CH₃ (C1), -SH (C5) | 1.00 (Reference) | Positively charged; acidic -SH and -CO₂H groups |

| Methyl 2-(methylthio)pyrimidine-5-carboxylate | 38275-41-1 | Pyrimidine | -CO₂Me (C5), -SMe (C2) | 0.97 | Neutral ester; methylthio (-SMe) instead of -SH |

| Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate | 776-53-4 | Pyrimidine | -CO₂Et (C5), -SMe (C2), -NH₂ (C4) | 0.87 | Amino group enhances nucleophilicity |

| Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | 76360-82-2 | Pyrimidine | -CO₂Et (C5), -SMe (C2), -NHMe (C4) | 0.85 | Methylamino group modifies basicity |

| Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | 148550-51-0 | Pyrimidine | -CO₂Et (C5), -SO₂Me (C2) | 0.83 | Sulfonyl (-SO₂Me) increases oxidation state |

Key Observations:

Core Heterocycle Differences :

- The pyridinium ring (one nitrogen) in the target compound contrasts with the pyrimidine core (two nitrogens) in analogs. This affects electronic properties: pyridinium’s positive charge enhances electrophilicity, while pyrimidines are neutral and more aromatic .

Functional Group Variations :

- Carboxylic Acid vs. Esters : The -CO₂H group in 73781-88-1 offers acidity (pKa ~2-3) and hydrogen-bonding capability, whereas ester derivatives (e.g., -CO₂Me, -CO₂Et) are less polar and hydrolytically stable .

- Sulfanyl (-SH) vs. Methylthio (-SMe)/Sulfonyl (-SO₂Me) : The -SH group is prone to oxidation and thiol-disulfide exchange, while -SMe and -SO₂Me provide greater stability. Sulfonyl groups are strongly electron-withdrawing, altering reactivity .

Substituent Effects: Amino (-NH₂) or methylamino (-NHMe) groups in pyrimidine analogs (e.g., 776-53-4, 76360-82-2) introduce basicity and nucleophilic sites, enabling participation in coupling reactions or metal coordination .

Reactivity and Applications :

- The target compound’s -SH and -CO₂H groups make it a candidate for synthesizing disulfide-linked conjugates or metal-chelating agents. In contrast, esterified analogs (e.g., 38275-41-1) are more suited as intermediates in nucleoside or pesticide synthesis due to their stability .

Research Implications and Limitations

While similarity scores highlight structural parallels, experimental data on solubility, stability, and biological activity remain scarce. For instance, the pyridinium ion’s charge may confer water solubility, whereas ester derivatives likely exhibit lipophilicity. Further studies are needed to validate these hypotheses and explore applications in medicinal chemistry or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.